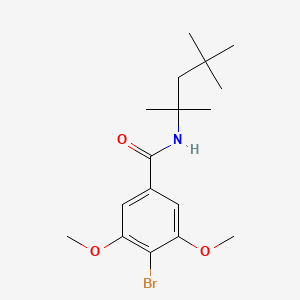
4-Bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, methoxy groups, and a bulky trimethylpentan-2-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide typically involves multiple steps. One common approach is to start with the bromination of 3,5-dimethoxybenzoic acid, followed by the introduction of the trimethylpentan-2-yl group through a series of reactions involving amide formation. The reaction conditions often require the use of strong acids or bases, and the process may involve heating and refluxing to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
4-Bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
4-Bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-Bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide involves its interaction with specific molecular targets. The bromine and methoxy groups may play a role in binding to enzymes or receptors, influencing their activity. The trimethylpentan-2-yl group can affect the compound’s solubility and membrane permeability, impacting its overall biological effects.
類似化合物との比較
Similar Compounds
4-Bromo-3,5-dimethoxyamphetamine: A psychedelic drug with similar methoxy and bromine substituents.
2,5-Dimethoxy-4-bromoamphetamine: Another substituted amphetamine with similar structural features.
4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar aromatic substitution patterns.
Uniqueness
4-Bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide is unique due to the presence of the bulky trimethylpentan-2-yl group, which distinguishes it from other similar compounds
特性
CAS番号 |
922515-80-8 |
|---|---|
分子式 |
C17H26BrNO3 |
分子量 |
372.3 g/mol |
IUPAC名 |
4-bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide |
InChI |
InChI=1S/C17H26BrNO3/c1-16(2,3)10-17(4,5)19-15(20)11-8-12(21-6)14(18)13(9-11)22-7/h8-9H,10H2,1-7H3,(H,19,20) |
InChIキー |
AMJHDVMNYGJEPG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC(=C(C(=C1)OC)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


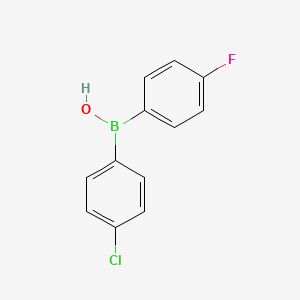
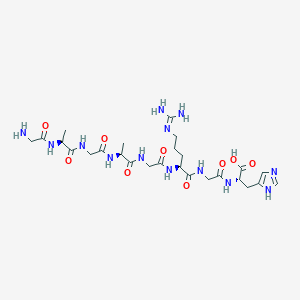

![{[2-(Cyclohexylmethyl)-4-methylpent-1-en-3-yl]oxy}(triethyl)silane](/img/structure/B14180204.png)
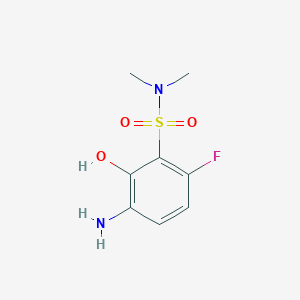
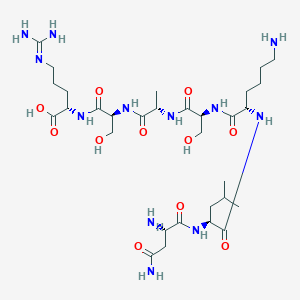
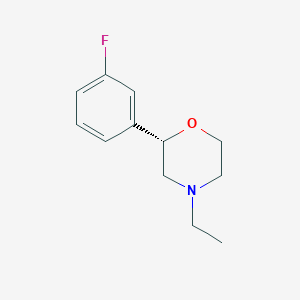
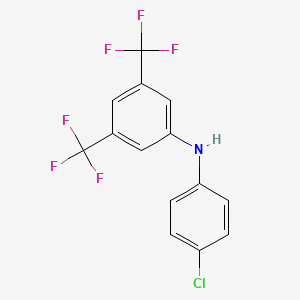
![3-[7-(Dimethylamino)-2-oxo-1,2-dihydroquinolin-3-yl]prop-2-enoic acid](/img/structure/B14180233.png)
![N-[2-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14180243.png)
![Methyl 4-[bis(chloromethyl)amino]benzoate](/img/structure/B14180257.png)
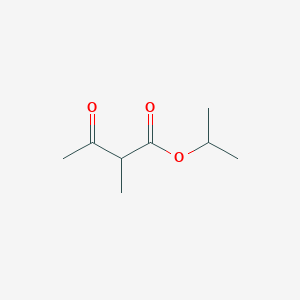
![5-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14180277.png)
![2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid](/img/structure/B14180294.png)
